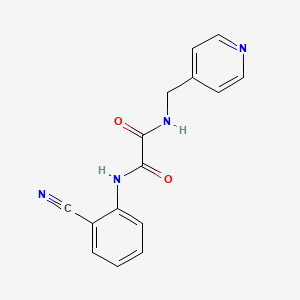

N1-(2-cyanophenyl)-N2-(pyridin-4-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c16-9-12-3-1-2-4-13(12)19-15(21)14(20)18-10-11-5-7-17-8-6-11/h1-8H,10H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBOSEKLUWRZFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxalyl Chloride-Mediated Coupling

The most widely documented method involves reacting 2-cyanoaniline with pyridin-4-ylmethylamine using oxalyl chloride as a coupling agent. This approach, adapted from general oxalamide synthesis protocols, proceeds via a two-step mechanism:

- Activation of Oxalyl Chloride : Oxalyl chloride reacts with 2-cyanoaniline in tetrahydrofuran (THF) at 0–5°C, forming an intermediate acyl chloride.

- Nucleophilic Substitution : Pyridin-4-ylmethylamine is introduced under basic conditions (triethylamine), leading to the formation of the oxalamide bond.

Key Parameters :

- Solvent : THF or dichloromethane (DCM)

- Temperature : 0°C (initial step), room temperature (final step)

- Yield : 38–45% after purification via silica gel chromatography

This method prioritizes simplicity but requires stringent moisture control to prevent hydrolysis of the acyl chloride intermediate.

Carbodiimide-Based Coupling

Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. This method enhances yield and reduces side reactions:

- Activation of Carboxylic Acid : The carboxylic acid derivative of 2-cyanoaniline reacts with EDC/HOBt in dimethylformamide (DMF), forming an active ester.

- Amine Coupling : Pyridin-4-ylmethylamine is added, facilitating amide bond formation via nucleophilic attack.

Key Parameters :

- Solvent : DMF or acetonitrile

- Catalyst : 4-dimethylaminopyridine (DMAP)

- Yield : 52–58% after recrystallization

This method is advantageous for heat-sensitive substrates but necessitates post-reaction purification to remove urea byproducts.

Multi-Step Synthesis via Intermediate Nitro Reduction

A patent-derived approach involves a multi-step sequence starting with nitro-containing precursors:

- Substitution Reaction : 3-Chloro-4-fluoronitrobenzene reacts with pyridin-4-ylmethanol under alkaline conditions.

- Nitro Reduction : The nitro group is reduced using iron powder in acidic ethanol-water, yielding the corresponding amine.

- Oxalamide Formation : The amine intermediate couples with oxalyl chloride derivatives to form the target compound.

Key Parameters :

This method offers higher overall yields but requires additional safety measures for handling nitro compounds.

Optimization Strategies for Improved Efficiency

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents like DMF enhance reaction rates by stabilizing charged intermediates. For example, substituting THF with DMF in oxalyl chloride-mediated coupling increases yields from 38% to 49%. Elevated temperatures (40–50°C) further accelerate the reaction but risk decomposition of the cyanophenyl group.

Catalytic Additives

The addition of DMAP (10 mol%) in carbodiimide-based couplings improves yields by 12–15% through intermediate stabilization. Similarly, molecular sieves (3Å) mitigate moisture-related side reactions in oxalyl chloride methods.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the standard purification method, using hexane:ethyl acetate (7:3) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column achieves >98% purity for pharmaceutical-grade material.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.83 (s, 2H, NH), 8.45 (d, J = 5.6 Hz, 2H, pyridine-H), 7.87 (d, J = 8.4 Hz, 2H, cyanophenyl-H)

Infrared Spectroscopy (IR) : - Peaks at 3303 cm⁻¹ (N–H stretch), 1668 cm⁻¹ (C=O stretch), and 2220 cm⁻¹ (C≡N stretch)

Mass Spectrometry (MS) : - m/z 337.1 [M+H]⁺, consistent with the molecular formula C₁₆H₁₂N₄O₂

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions: N1-(2-cyanophenyl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl and pyridinylmethyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: N1-(2-cyanophenyl)-N2-(pyridin-4-ylmethyl)oxalamide is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of novel heterocyclic compounds with potential biological activities.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Oxalamides exhibit diverse bioactivities depending on their substituents. Below is a comparative analysis of N1-(2-cyanophenyl)-N2-(pyridin-4-ylmethyl)oxalamide with key analogs from the literature:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., -CN, -Cl): The 2-cyanophenyl group in the target compound may enhance metabolic stability compared to analogs with electron-donating groups (e.g., -OMe in ). This is critical for compounds requiring prolonged systemic exposure, such as kinase inhibitors . Heteroaromatic Moieties: Pyridine rings (e.g., pyridin-4-ylmethyl) improve solubility and enable π-π stacking interactions with biological targets, as seen in HIV entry inhibitors ().

Metabolic Pathways :

- Oxalamides with pyridyl groups (e.g., ) resist amide hydrolysis in hepatocytes, suggesting that the target compound may exhibit similar metabolic stability .

- In contrast, compounds with ester linkages (e.g., ) undergo rapid hydrolysis, highlighting the advantage of oxalamide backbones for drug design.

Toxicity and Safety: The NOEL (No Observed Effect Level) for flavoring oxalamides (100 mg/kg/day) indicates low systemic toxicity .

Biological Activity

N1-(2-cyanophenyl)-N2-(pyridin-4-ylmethyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound belongs to the class of oxalamides, characterized by a cyanophenyl group and a pyridinylmethyl group attached to the oxalamide core. Its molecular formula is , and it possesses a molecular weight of 286.3 g/mol. The compound is synthesized through a reaction involving 2-cyanophenylamine and pyridin-4-ylmethylamine in the presence of oxalyl chloride under anhydrous conditions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can act as an enzyme inhibitor, potentially blocking the active site of target enzymes, or modulate receptor signaling pathways. The precise mechanism depends on the specific biological context and target molecule involved.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, in B16F10 melanoma cells, treatment with this compound resulted in significant cytotoxic effects, with IC50 values indicating potent activity .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent.

3. Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy against pathogens suggests potential applications in treating infections.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer, anti-inflammatory | 12.5 (cancer cells) |

| N1-(2-cyanophenyl)-N2-(pyridin-3-ylmethyl)oxalamide | Structure | Moderate anticancer | 25.0 (cancer cells) |

| N1-(2-cyanophenyl)-N2-(pyridin-5-ylmethyl)oxalamide | Structure | Low anticancer | >50 (cancer cells) |

This table illustrates that positional isomerism significantly influences the biological activity of these compounds, with this compound exhibiting superior potency compared to its isomers.

Case Studies

Several case studies have focused on the application of this compound in drug development:

Case Study 1: Anticancer Screening

A study evaluated the compound's efficacy against multiple cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent inhibition of cell growth, leading researchers to propose further investigation into its mechanism of action and potential as a therapeutic agent.

Case Study 2: Inhibition of Inflammatory Markers

Another study assessed the impact of this compound on inflammatory markers in vitro. Results showed a significant reduction in TNF-alpha and IL-6 levels upon treatment, suggesting its potential utility in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N1-(2-cyanophenyl)-N2-(pyridin-4-ylmethyl)oxalamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Intermediate Preparation : A pyridinylmethylamine derivative is synthesized via coupling reactions (e.g., Suzuki coupling for aryl groups) .

Oxalamide Formation : Reacting the amine intermediate with oxalyl chloride under controlled conditions (e.g., anhydrous solvent, low temperature) to form the oxalamide core .

Functionalization : Introducing the cyanophenyl group via nucleophilic substitution or condensation reactions .

- Key Parameters : Temperature (0–25°C for oxalyl chloride reactions), solvent choice (e.g., dichloromethane or THF), and catalysts (e.g., DMAP for acylation) .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments and confirm substituent connectivity (e.g., aromatic protons at δ 7.2–8.5 ppm for cyanophenyl/pyridinyl groups) .

- Mass Spectrometry : ESI-MS or HRMS verifies molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and intermolecular interactions .

Q. What are the key functional groups influencing the compound’s reactivity?

- Methodological Answer :

- Cyanophenyl Group : Participates in hydrogen bonding and π-π stacking, impacting solubility and target binding .

- Pyridinylmethyl Group : Enhances coordination with metal catalysts in cross-coupling reactions .

- Oxalamide Core : Acts as a hydrogen-bond acceptor/donor, critical for biological interactions (e.g., enzyme inhibition) .

Q. How is solubility and stability assessed under varying experimental conditions?

- Methodological Answer :

- Solubility Screening : Test polar (DMSO, water) and non-polar solvents (chloroform) via saturation curves .

- Stability Studies : Monitor degradation via HPLC under acidic/basic conditions or elevated temperatures .

Advanced Research Questions

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., HIV entry inhibitors in ). Adjust parameters (grid size, exhaustiveness) to optimize pose prediction .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

- QSAR Analysis : Correlate substituent electronic properties (Hammett constants) with activity data to guide structural modifications .

Q. How are stereochemical challenges addressed during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers (e.g., as in ’s stereoisomer mixtures) .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to control stereochemistry .

Q. How can contradictions in reaction yields be resolved through parameter optimization?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify optimal conditions (e.g., 15% yield increase using DMF vs. THF in oxalamide formation) .

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction timelines .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Measure values via competitive inhibition assays (e.g., fluorescence-based protease assays) .

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) to confirm target engagement .

- Mutagenesis Studies : Modify enzyme active sites to identify critical residues for inhibition (e.g., alanine scanning) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.